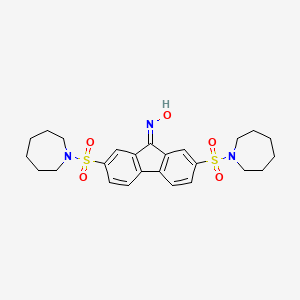
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenone core substituted with azepane-1-sulfonyl groups at the 2 and 7 positions, and an oxime functional group at the 9 position. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime typically involves multiple steps, starting from commercially available fluorenone. The key steps include:
Sulfonylation: Introduction of azepane-1-sulfonyl groups at the 2 and 7 positions of fluorenone. This can be achieved using azepane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Oximation: Conversion of the carbonyl group at the 9 position to an oxime. This step involves the reaction of the sulfonylated fluorenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for sulfonylation and oximation steps, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorenone derivatives.
科学的研究の応用
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the sulfonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- 2,7-Bis-(morpholine-1-sulfonyl)-fluoren-9-one oxime
- 2,7-Bis-(piperidine-1-sulfonyl)-fluoren-9-one oxime
Uniqueness
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is unique due to the presence of azepane-1-sulfonyl groups, which impart distinct steric and electronic properties compared to other sulfonyl derivatives
特性
分子式 |
C25H31N3O5S2 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC名 |
N-[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-17-19(34(30,31)27-13-5-1-2-6-14-27)9-11-21(23)22-12-10-20(18-24(22)25)35(32,33)28-15-7-3-4-8-16-28/h9-12,17-18,29H,1-8,13-16H2 |
InChIキー |
XHGDSLZLEABJNI-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
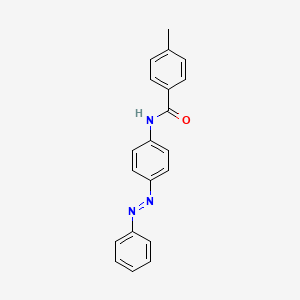
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![17-(2-Chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693681.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)
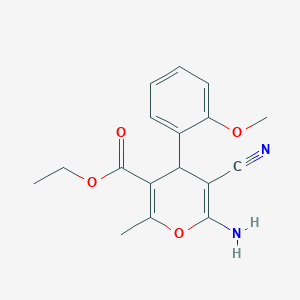
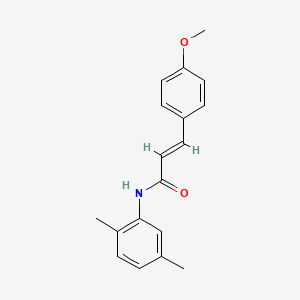
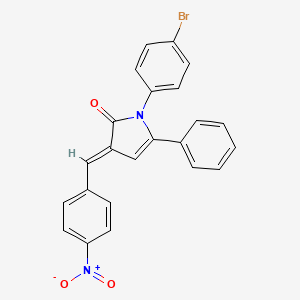
![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
